Fmoc-2,3-Dichloro-D-Phenylalanine

Description

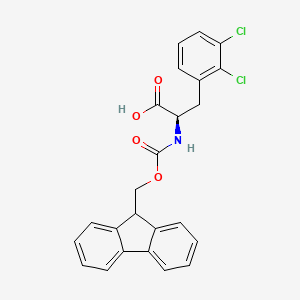

Fmoc-2,3-Dichloro-D-Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with chlorine substituents at the 2- and 3-positions of the phenyl ring. This compound is used in solid-phase peptide synthesis (SPPS) to introduce halogenated aromatic residues into peptide sequences, enabling studies on structure-activity relationships, conformational stability, and bioactivity.

Properties

Molecular Formula |

C24H19Cl2NO4 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

(2R)-3-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m1/s1 |

InChI Key |

LRVCBYXCKJRYSV-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The position and type of substituents on the phenyl ring critically influence molecular interactions, steric effects, and electronic properties. Key comparisons include:

Fmoc-3-Chloro-D-Phenylalanine (CAS 205526-23-4)

- Substituents : Single chlorine at the 3-position.

- Properties : Used in peptide synthesis to modulate hydrophobicity and receptor binding. Exhibits stability under standard SPPS conditions .

Fmoc-3,4-Dichloro-L-Phenylalanine (CAS 177966-59-5)

- Substituents : Chlorines at the 3- and 4-positions.

- Handling: Classified as non-hazardous but requires PPE (gloves, goggles) to avoid dust inhalation .

Fmoc-2,3-Difluoro-L-Homophenylalanine (CAS 1260609-44-6)

- Substituents : Fluorines at the 2- and 3-positions.

- Properties : Increased electronegativity alters electronic interactions compared to chloro derivatives. Used in peptide research for studying fluorination effects .

Fmoc-3-Trifluoromethyl-D-Phenylalanine (CAS 205526-28-9)

- Substituents : Trifluoromethyl group at the 3-position.

- Applications : Enhances metabolic stability and binding affinity in peptides targeting hydrophobic pockets .

Physicochemical and Gelation Properties

Fmoc-protected amino acids often exhibit gelation under specific pH conditions. Relevant findings from analogous compounds include:

- Gelation Mechanism : Fmoc-2 and Fmoc-3 (specific substituents unspecified) form stable gels at pH >9 via urea酶-catalyzed NH3 generation. Their gelation rates are controllable through enzyme concentration adjustments .

- Spectral Shifts : Gelation induces ~10 nm red shifts in fluorescence emission spectra, indicating excimer formation and molecular stacking .

| Compound | Gelation pH | Stability Under Gelation | Spectral Shifts (Gel vs. Solution) |

|---|---|---|---|

| Fmoc-2,3-Dichloro-D-Phe* | Hypothetical: >9 | Likely stable | Predicted excimer bands at 400–500 nm |

| Fmoc-3-Chloro-D-Phe | Not reported | Stable in SPPS | Not applicable |

| Fmoc-Phe (unsubstituted) | ~7–8 (via GdL) | Stable | Minimal shifts |

| Fmoc-Tyr | ~7–8 (via GdL) | Stable | Larger dyes restricted in release |

*Inferred from chloro-substituted analogs .

Preparation Methods

Starting Materials and Core Reaction Pathways

The synthesis typically begins with a suitably substituted phenylalanine or phenylalanine derivative where the 2,3-positions on the phenyl ring are chlorinated. The key synthetic steps include:

Chlorination of Phenylalanine Derivatives: Selective chlorination at the 2 and 3 positions on the phenyl ring is achieved using electrophilic aromatic substitution methods, often employing reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or unwanted side reactions.

Stereochemical Control: The D-configuration of the phenylalanine is maintained or introduced via chiral resolution or asymmetric synthesis techniques to ensure the correct enantiomer is obtained, critical for biological activity.

Protection of the Amino Group with Fmoc: The amino group is protected using the Fmoc group, typically by reacting the free amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions, such as in the presence of sodium bicarbonate or triethylamine, to yield the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This compound is designed for use in SPPS, where the Fmoc group is stable under peptide coupling conditions but can be selectively removed with mild bases like piperidine. The compound is synthesized to be compatible with:

Coupling Reagents: Common peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS), HATU, HBTU, and PyBOP are used to activate the carboxyl group for amide bond formation during peptide elongation.

Solid Supports: The amino acid is incorporated onto resin-bound peptides in a stepwise manner, allowing for the sequential assembly of peptide chains with high purity and yield.

Detailed Preparation Protocols and Conditions

Fmoc Protection Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dissolve D-2,3-dichlorophenylalanine in aqueous base (e.g., NaHCO3) | To deprotonate the amino group |

| 2 | Add Fmoc-Cl in an organic solvent (e.g., dioxane or THF) dropwise | To form the Fmoc-protected amino acid |

| 3 | Stir at room temperature for several hours | Complete reaction |

| 4 | Extract and purify by crystallization or chromatography | Isolate pure this compound |

This method ensures high purity and yield of the Fmoc-protected amino acid suitable for peptide synthesis.

Chlorination of Phenylalanine Derivatives

Selective chlorination is typically performed prior to Fmoc protection:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Start with phenylalanine or protected phenylalanine | Base substrate |

| 2 | Treat with chlorinating agents (e.g., SO2Cl2, NCS) under controlled temperature | Achieve 2,3-dichloro substitution |

| 3 | Purify via recrystallization or chromatography | Obtain pure 2,3-dichlorophenylalanine |

Control of reaction time and temperature is critical to avoid poly-chlorination or degradation.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC): Used extensively for purity assessment and yield calculation of this compound. Typical columns include C8 or C18 reversed-phase columns with UV detection at 254 nm.

Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight and structure integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are employed to confirm the chemical structure and substitution pattern on the phenyl ring.

Research Findings and Data Summary

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Chlorination + Fmoc Protection | Chlorinate phenylalanine, then protect amino group with Fmoc | Straightforward, scalable | Requires careful control of chlorination |

| Chiral Resolution of Racemic Mixture | Separate D-enantiomer post-synthesis | High stereochemical purity | Additional purification steps |

| Asymmetric Synthesis | Use chiral catalysts to form D-2,3-dichlorophenylalanine | High stereoselectivity | More complex, costly reagents |

Q & A

Q. What are the established synthetic routes for Fmoc-2,3-Dichloro-D-Phenylalanine?

The synthesis typically involves sequential protection and halogenation steps. A common method includes:

Deprotection and Fmoc introduction : Start with 2,3-dichloro-D-phenylalanine. Treat with LiOH·H₂O (12 equiv) in H₂O-THF (1:1) at 70°C for 12 h to remove existing protecting groups. Then, introduce the Fmoc group using Fmoc-OSu (2 equiv) and NaHCO₃ in dioxane-H₂O at room temperature (12 h, ~70% yield) .

Methylation : React with CH₃I (4 equiv) and K₂CO₃ (2 equiv) in DMF (12 h, RT, ~78% yield) to stabilize the intermediate .

Purification : Use silica gel chromatography or recrystallization from isopropanol/THF/H₂O mixtures .

Q. Key Considerations :

Q. How should this compound be stored to ensure stability?

Q. Stability Data :

| Property | Value/Recommendation | Source |

|---|---|---|

| Thermal Degradation | Avoid >30°C | |

| Hydrolysis Sensitivity | Susceptible in acidic/basic pH |

Q. What analytical methods are used to confirm purity and identity?

- HPLC : Reverse-phase C18 columns with UV detection (254 nm). Impurity thresholds <0.5% are typical .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~465.3 g/mol based on analogs) .

- NMR : ¹H/¹³C NMR to verify stereochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for dichloro groups) .

Q. Common Impurities :

| Impurity Type | Example | Detection Method |

|---|---|---|

| D-Amino Acid Contaminants | L-enantiomer | Chiral HPLC |

| Dipeptides | Fmoc-Dichloro-Phe-Dichloro-Phe | MS/MS |

| Hydrolysis Byproducts | Free Dichloro-Phenylalanine | TLC |

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this derivative?

- Optimized Coupling Conditions : Use HOBt/DIC activation in DMF at 0–4°C to reduce base-induced racemization .

- pH Control : Maintain coupling pH ≤8.5 using DIEA as a mild base .

- Real-Time Monitoring : Use CD spectroscopy or Marfey’s reagent to quantify D/L ratios post-synthesis .

Q. Data from Analogous Systems :

- Fmoc-3-chloro-L-phenylalanine showed <1% racemization under optimized SPPS conditions .

Q. What role do the 2,3-dichloro substituents play in peptide conformation and bioactivity?

- Steric Effects : The bulky Cl groups restrict backbone ϕ/ψ angles, favoring β-sheet or helical conformations in model peptides .

- Hydrophobic Interactions : Enhances membrane permeability in cell-penetrating peptides (e.g., 2.5× higher uptake vs. non-halogenated analogs) .

- Receptor Binding : Chlorine atoms engage in halogen bonding with target proteins (e.g., kinase inhibitors), improving binding affinity (Kd ~50 nM in some cases) .

Q. Case Study :

Q. How do solvent systems impact the self-assembly of this compound in hydrogels?

-

Gelation Triggers : Adjust pH using glucono-δ-lactone (GdL) to induce fibril formation. Optimal gelation occurs at pH 4–5 .

-

Solvent Effects :

Solvent Gel Strength (G’) Mesh Size (nm) Water/DMSO (9:1) 5 kPa 10–15 Pure Water 1 kPa 20–30 -

Diffusion Control : Larger molecules (e.g., dyes ~5 nm) show Fickian diffusion in dichloro-Phe hydrogels, unlike tyrosine analogs .

Q. What strategies resolve contradictions in reported bioactivity data for peptides containing this derivative?

- Batch Consistency : Ensure impurity profiles match across studies (e.g., ≤0.3% dipeptide content) .

- Structural Validation : Use X-ray crystallography or cryo-EM to confirm peptide-target interactions.

- Control Experiments : Compare with non-chlorinated analogs to isolate halogen-specific effects .

Example : Discrepancies in antimicrobial activity were traced to residual DMF in peptide preparations, which inhibited bacterial growth at >1% v/v .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Q. Predicted Reactivity :

| Reaction Type | Predicted Yield | Experimental Yield |

|---|---|---|

| Pd-catalyzed Arylation | 65% | 58% |

| Photoinduced Chlorination | 40% | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.